Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
Description
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a fused heterocyclic compound featuring a pyrimidine ring fused with a 1,2,3-triazine moiety. Its structural uniqueness lies in the fusion pattern and substituent positioning, which are critical for pharmacological activity.
Properties
CAS No. |
832127-95-4 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
3-hydroxypyrimido[5,4-d]triazin-4-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H |
InChI Key |
CMYJPUMYBQSOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)N(N=N2)O |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazonyl Halides with Pyrimidines or Triazines
This method leverages the reactivity of hydrazonyl halides (e.g., hydrazonoyl chlorides) with substituted pyrimidines or triazines to form the fused pyrimidotriazine scaffold.
Reaction Pathway
The synthesis involves:
- Preparation of Hydrazonyl Halides : Generated from aldehydes and hydrazoic acid derivatives.
- Condensation with Pyrimidines/Triazines : Annulation occurs via nucleophilic substitution or cycloaddition, forming the fused ring system.
- Functionalization : Introduction of the hydroxyl group at the 3-position.
Key Reagents and Conditions
| Reagent/Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazonyl Chloride + Pyrimidine | Reflux in dioxane, Et₃N as base | 75% | |
| Thiosemicarbazide + Cyclic Intermediate | EtOH/H₂O, NaOH catalyst | 80% |
Example :
Reaction of a substituted pyrimidine with a hydrazonyl chloride in dioxane, followed by hydrolysis, yields the hydroxylated product.
Cyclization Reactions with Specific Reagents
Cyclization strategies exploit the reactivity of intermediates (e.g., thioureido derivatives) to achieve ring closure.
Thioureido Intermediate Cyclization
Thioureido analogues undergo intramolecular cyclization to form thiazole or thiazine derivatives, which can be further functionalized.
Reaction with Benzylidenemalononitrile
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioureido Intermediate | Dioxane, reflux, 6 h | 1,3-Thiazine-5-carbonitrile | 75% |
Mechanism :
Ethanol-Sodium Ethoxide Cyclization
Refluxing intermediates in ethanolic NaOEt facilitates ring closure.
| Intermediate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Amino-triazinoindole | EtOH/NaOEt, 8 h | Pyrimidotriazine dithione | 80% |
Example :
Cyclization of 3-amino-triazinoindole with CS₂ in pyridine yields the dithione derivative, which can be oxidized to the hydroxylated triazine.
Leuckart Reaction Conditions
This method employs chloramine and formamide under controlled conditions to synthesize triazine derivatives.
Alternative Methods from Patent Literature
Patents describe specialized routes for structurally similar compounds, adaptable to the target molecule.
Protection-Reduction-Oxidation Sequence
Application :
Used for 4,6-diaminopyrimido[5,4-d]pyrimidines, suggesting adaptability for hydroxylated analogues.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Condensation | High diversity of substituents | Requires anhydrous conditions |
| Cyclization | Scalable, high yields | Limited functional group tolerance |
| Leuckart | One-pot synthesis | Restricted to pyrrole/indole cores |
| Protection-Reduction | Precise functionalization | Multi-step, costly reagents |
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can be synthesized through various cyclocondensation reactions involving hydrazonoyl chlorides and other precursors. The synthesis often involves the use of solvents such as dimethylformamide and requires careful temperature control to achieve the desired product purity and yield. The compound's structure features a fused triazine ring system that contributes to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one exhibit notable antimicrobial activity. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal species like Candida albicans . The mechanism of action is believed to involve disruption of microbial cell walls or interference with metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies suggest that certain derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For example, pyrimidine derivatives have shown synergistic effects when combined with established chemotherapeutic agents like paclitaxel in models of breast cancer .
Case Studies
Therapeutic Potential
The therapeutic applications of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one extend beyond antimicrobial and antitumor activities. Its structural properties allow it to interact with various biological targets:
- Antiviral Activity: Some studies suggest potential efficacy against viral infections by disrupting viral replication processes.
- Anti-inflammatory Effects: Certain derivatives may exhibit anti-inflammatory properties by modulating cytokine production.
- CNS Activity: Investigations into its neuropharmacological effects indicate possible applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Fusion Patterns
Pyrimido[5,4-d]pyrimidines
Pyrimido[5,4-d]pyrimidines share a similar fused pyrimidine core but lack the triazine ring. Studies indicate that fusion at the [5,4-d] position confers higher potency compared to [4,5-d] isomers, as seen in antitrypanosomal agents . For example, pyrimido[5,4-d]pyrimidine derivatives with hydroxy/alkoxy aryl substituents exhibit IC₅₀ values of 0.5–5 µM against Trypanosoma brucei .
Pyrido[2,3-d]pyrimidin-4(3H)-ones
These compounds replace the triazine moiety with a pyridine ring. Derivatives like 3-amino-8-(4-chlorophenyl)-6-(3,4,5-trimethoxyphenyl) analogs demonstrate anti-cancer activity (e.g., IC₅₀ = 1.2 µM in MCF-7 cells) . The absence of the triazine ring reduces rotational barriers but introduces steric effects from bulky substituents.
6-Chloropyrimido[5,4-d]pyrimidin-4(3H)-one
This analog substitutes the 3-hydroxy group with chlorine, altering solubility and reactivity. It has a molecular weight of 191.59 g/mol (vs. ~182–398 g/mol for other analogs) and is soluble in ethanol and dichloromethane . The chloro group enhances electrophilicity, making it a precursor for further substitutions.
Antiparasitic Activity
Pyrimido[5,4-d]pyrimidines with hydroxy/alkoxy groups show potent activity against Leishmania infantum (IC₅₀ = 0.8 µM) . The 3-hydroxy group in the target compound may mimic these substituents, enhancing target binding via hydrogen bonding.
Anti-Cancer Activity
Pyrido[2,3-d]pyrimidinones with electron-withdrawing groups (e.g., 4-chlorophenyl) exhibit improved cytotoxicity . The target compound’s 3-hydroxy group could modulate kinase inhibition, similar to zongertinib, a pyrimido[5,4-d]pyrimidine-based kinase inhibitor .
Physicochemical Properties
*Note: Discrepancies exist in reported molecular formulas (e.g., C₆H₃ClN₄O vs. C₈H₄ClN₃O in ), possibly due to typographical errors.
Biological Activity
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is characterized by a fused triazine ring system that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 136.12 g/mol. The presence of hydroxyl and triazine functionalities enhances its reactivity and interaction with biological targets.
Synthesis
Recent studies have reported various synthetic routes for pyrimido derivatives. For instance, a novel synthesis method involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Specific methodologies include refluxing in organic solvents and utilizing microwave-assisted synthesis for efficiency and yield improvement .
Antiparasitic Activity
Pyrimido[5,4-d]pyrimidine derivatives have been evaluated for their efficacy against Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (responsible for leishmaniasis). In vitro assays demonstrated low micromolar activity against T. brucei, with IC50 values ranging from 0.9 to 13.4 μM. Notably, one derivative exhibited an IC50 of 0.94 μM against T. brucei and 3.13 μM against L. infantum, indicating a promising selectivity index (SI) greater than 10 .
| Compound | Target Parasite | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4c | Trypanosoma brucei | 0.94 | >107 |
| 4c | Leishmania infantum | 3.13 | >32 |
Cytotoxicity
The cytotoxic effects of these compounds were assessed on human THP-1 cell lines to determine their safety profile. Most compounds exhibited low cytotoxicity at therapeutic concentrations, reinforcing their potential as safe therapeutic agents .
Antiviral Activity
Research has also indicated that pyrimido derivatives possess antiviral properties. For example, certain derivatives have shown activity against HIV-1 reverse transcriptase with IC50 values around 2.95 μM, suggesting their potential as antiviral agents .
Case Studies
A study conducted by the American Chemical Society synthesized several pyrimido derivatives and evaluated their biological activities against neglected tropical diseases. The findings highlighted the importance of structural modifications in enhancing the efficacy and selectivity of these compounds against specific pathogens .
Q & A
Q. Table 1: Reactivity of Halogenated Pyrimido[5,4-d]pyrimidines
| Position | Reactivity Order | Example Intermediate | Key Analytical Technique |
|---|---|---|---|
| 8-Cl | Highest | 3,4-dichloro derivative | X-ray diffraction |
| 4-Cl | Moderate | 4-amino-6-chloro analog | H NMR |
| 6-Cl | Low | 6-chloro-ARPP | HPLC-MS |
Q. Table 2: Biological Activity of Select Derivatives
| Compound | Target | IC (nM) | Selectivity Index (SI) |
|---|---|---|---|
| MRPP (14) | L1210 leukemia | 120 | 8.5 |
| ARPP (8) | T. brucei | 45 | >100 |
| 6-Chloro-ARPP (37) | P. falciparum | 89 | 12.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
